molecular formula C8H13NO3S B12291884 2-Acetamido-3-(prop-2-EN-1-ylsulfanyl)propanoic acid

2-Acetamido-3-(prop-2-EN-1-ylsulfanyl)propanoic acid

Cat. No.: B12291884
M. Wt: 203.26 g/mol
InChI Key: LKRAEHUDIUJBSF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

N-Acetyl-S-allyl-L-cysteine can be synthesized through various methods. One common approach involves the acetylation of S-allyl-L-cysteine. The reaction typically uses acetic anhydride as the acetylating agent under mild conditions . Another method involves the use of chitosan-based nanoparticles to enhance the bioavailability of S-allyl-L-cysteine .

Industrial Production Methods

Industrial production of N-Acetyl-S-allyl-L-cysteine often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) are employed for the validation and quality control of the synthesized compound .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-S-allyl-L-cysteine undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides and sulfones.

    Reduction: The compound can be reduced to its corresponding thiol.

    Substitution: N-Acetyl-S-allyl-L-cysteine can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents such as sodium borohydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and thiols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Comparison with Similar Compounds

N-Acetyl-S-allyl-L-cysteine is unique compared to other sulfur-containing amino acids due to its specific biological activities and metabolic pathways. Similar compounds include:

These compounds share similar structural features but differ in their side chains, which influence their biological activities and therapeutic potential.

Properties

IUPAC Name

2-acetamido-3-prop-2-enylsulfanylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3S/c1-3-4-13-5-7(8(11)12)9-6(2)10/h3,7H,1,4-5H2,2H3,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKRAEHUDIUJBSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CSCC=C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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